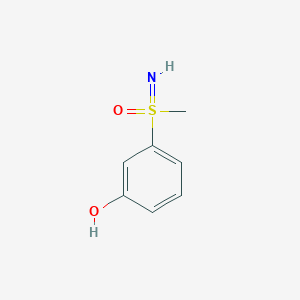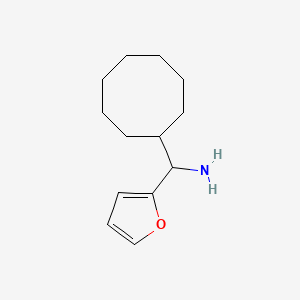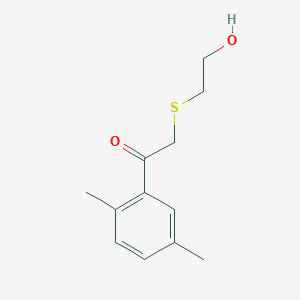
2-(1-Iodoethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Iodoethenyl)pyridine is a derivative of pyridine, an aromatic heterocyclic compound characterized by a nitrogen atom in its ring structure. This compound is notable for its unique structure, which includes an iodoethenyl group attached to the pyridine ring. The presence of iodine in its structure imparts distinct chemical properties, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(1-Iodoethenyl)pyridine can be synthesized through the hydrohalogenation of 2-ethynylpyridine. This process involves the nucleophilic addition of a halide ion to the ethynyl group, facilitated by the formation of a pyridinium salt. The reaction typically uses hydroiodic acid to introduce the iodine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrohalogenation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to optimize the production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Iodoethenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions, forming new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.
Common Reagents and Conditions:
Hydrohalogenation: Uses hydroiodic acid to introduce the iodine atom.
Catalysts: Metal catalysts may be used to facilitate certain reactions, such as palladium in cross-coupling reactions.
Major Products Formed:
Substituted Pyridines: Various derivatives can be formed by substituting the iodine atom with different nucleophiles.
Addition Products: Compounds formed by the addition of reagents to the double bond in the ethenyl group.
Wissenschaftliche Forschungsanwendungen
2-(1-Iodoethenyl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Iodoethenyl)pyridine involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom’s presence enhances the compound’s reactivity, allowing it to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Chloroethenyl)pyridine
- 2-(2-Bromoethenyl)pyridine
- 2-(2-Fluoroethenyl)pyridine
Comparison: 2-(1-Iodoethenyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher reactivity make it a valuable compound in specific chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H6IN |
|---|---|
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
2-(1-iodoethenyl)pyridine |
InChI |
InChI=1S/C7H6IN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 |
InChI-Schlüssel |
YEDVFVRJUZGIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
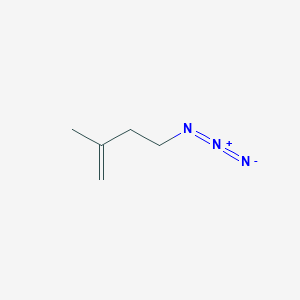
![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
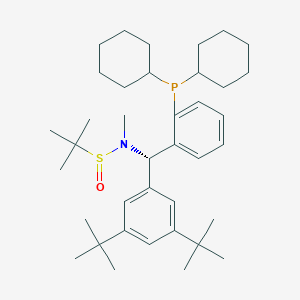


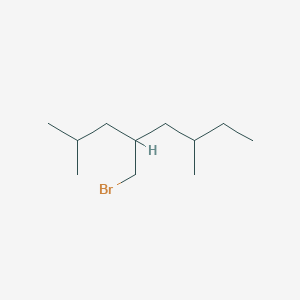

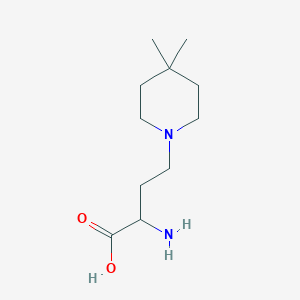
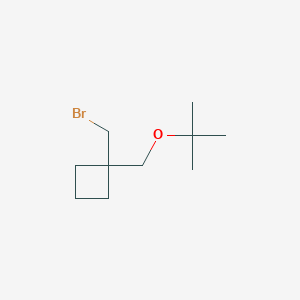
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
